molecular formula C17H16ClN5O B14203195 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 897361-21-6

6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B14203195
CAS No.: 897361-21-6
M. Wt: 341.8 g/mol
InChI Key: PAFKQMPTVDWDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrido[3,2-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrido[3,2-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using 4-chlorobenzyl chloride or a similar reagent.

    Attachment of the morpholine ring: This can be done through nucleophilic substitution reactions using morpholine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antiviral, or anti-inflammatory properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in disease pathways.

    Receptors: Binding to specific receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)-4-(piperidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine
  • 6-(4-Chlorophenyl)-4-(pyrrolidin-4-yl)pyrido[3,2-d]pyrimidin-2-amine

Uniqueness

6-(4-Chlorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of the morpholine ring, which may confer specific biological activities and chemical properties that are distinct from its analogs.

Properties

CAS No.

897361-21-6

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C17H16ClN5O/c18-12-3-1-11(2-4-12)13-5-6-14-15(20-13)16(22-17(19)21-14)23-7-9-24-10-8-23/h1-6H,7-10H2,(H2,19,21,22)

InChI Key

PAFKQMPTVDWDTK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.